molecular formula C17H18N2O4S2 B2466775 (Z)-4-methoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide CAS No. 955703-55-6

(Z)-4-methoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide

Cat. No. B2466775
CAS RN: 955703-55-6
M. Wt: 378.46
InChI Key: GBRBMNDXVOSARO-ZCXUNETKSA-N
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Description

(Z)-4-methoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide is a useful research compound. Its molecular formula is C17H18N2O4S2 and its molecular weight is 378.46. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-methoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-methoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Application

  • Application : The compound is useful in photodynamic therapy for cancer treatment.
  • Details : A study synthesizes and characterizes new zinc phthalocyanine with substitutions similar to the specified compound. The findings highlight its potential as a Type II photosensitizer in photodynamic therapy for cancer treatment, owing to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

DNA Binding and Anticancer Activity

  • Application : Binding to DNA and potential anticancer activity.
  • Details : Research on mixed-ligand copper(II)-sulfonamide complexes, which include derivatives similar to the specified compound, demonstrates significant DNA binding and cleavage properties. These complexes induce cell death primarily through apoptosis, with one complex being particularly effective against human tumor cells, suggesting their potential in cancer therapy (González-Álvarez et al., 2013).

Cytotoxic and Antitumor Activities

  • Application : Cytotoxic effects and potential as carbonic anhydrase inhibitors.
  • Details : A series of new benzenesulfonamides, structurally related to the specified compound, were synthesized and found to exhibit cytotoxic activities, with some derivatives showing strong inhibition of human carbonic anhydrase isoforms. These findings are crucial for further anti-tumor activity studies (Gul et al., 2016).

Antifungal Effect

  • Application : Antifungal properties.
  • Details : Compounds with structural similarities to the specified compound have been synthesized and tested for antifungal effects. These compounds show notable efficacy against fungi like Aspergillus terreus and Aspergillus niger, highlighting their potential as antifungal agents (Jafar et al., 2017).

properties

IUPAC Name

(NZ)-4-methoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S2/c1-11-5-10-14(23-4)15-16(11)24-17(19(15)2)18-25(20,21)13-8-6-12(22-3)7-9-13/h5-10H,1-4H3/b18-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRBMNDXVOSARO-ZCXUNETKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N(C(=NS(=O)(=O)C3=CC=C(C=C3)OC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=C(C=C1)OC)N(/C(=N/S(=O)(=O)C3=CC=C(C=C3)OC)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-methoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide

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